
3-(3-cyclobutyl-1H-pyrazol-4-yl)propanoic acid
Overview
Description
3-(3-cyclobutyl-1H-pyrazol-4-yl)propanoic acid is a chemical compound used in scientific research . It offers opportunities for studying various biological processes and developing potential therapeutic applications.
Synthesis Analysis
The synthesis of pyrazole compounds, such as this compound, can be achieved through various methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Other synthetic pathways to pyrazoles also exist .Scientific Research Applications
Synthesis and Structural Analysis
3-(3-cyclobutyl-1H-pyrazol-4-yl)propanoic acid and its derivatives are primarily involved in the field of organic synthesis and structural analysis. Kumarasinghe et al. (2009) describe the synthesis and structure of closely related compounds, highlighting the challenges in identifying regioisomers and the crucial role of X-ray analysis for unambiguous structure determination. Similarly, the work by Pan et al. (2015) demonstrates the synthesis of related compounds through a silver(I)-catalyzed reaction involving cyclobutanone, showcasing the chemical versatility of these structures (Kumarasinghe, Hruby, & Nichol, 2009) (Pan, Wang, Xia, & Wu, 2015).
Chemical Reactions and Synthesis Pathways
Research by Deepa et al. (2012) focuses on the conversion of pyrazole-1H-4-yl-acrylic acids to related propanoic acids, using methods like diimide reduction, highlighting the compound's role in chemical transformations (Deepa, Babu, Parameshwar, & Reddy, 2012). Additionally, Reddy and Rao (2006) discuss a rapid synthesis method for similar compounds, emphasizing the compound's importance in efficient and practical chemical synthesis (Reddy & Rao, 2006).
Pharmaceutical Applications
Bondavalli et al. (1990) explore the synthesis of derivatives starting from 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanoic acid, revealing significant sedative and local anesthetic activities in their studies, suggesting potential pharmaceutical applications (Bondavalli, Bruno, Ranise, Schenone, Losasso, Donnoli, Stella, & Marmo, 1990).
Mechanism of Action
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. Pyrazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
properties
IUPAC Name |
3-(5-cyclobutyl-1H-pyrazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-9(14)5-4-8-6-11-12-10(8)7-2-1-3-7/h6-7H,1-5H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMARNLJOHMHHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



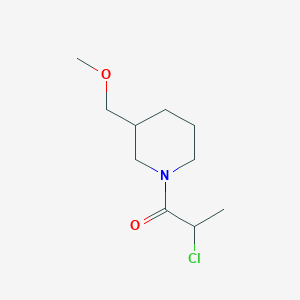
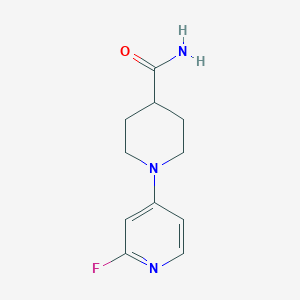
![1-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1474616.png)

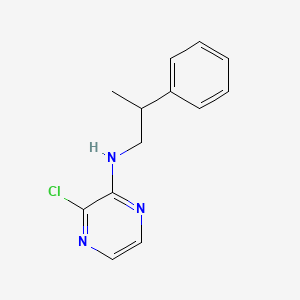
![(1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine](/img/structure/B1474623.png)
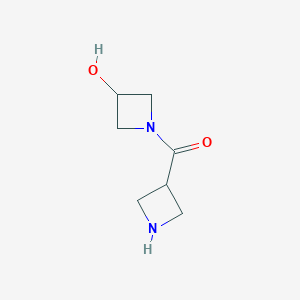





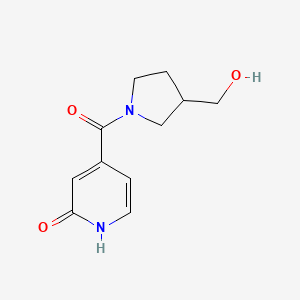
![2-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1474637.png)